molecular formula C6H8N4O B1207780 1H-Benzotriazole, 1-hydroxy-, ammonium salt CAS No. 63307-62-0

1H-Benzotriazole, 1-hydroxy-, ammonium salt

Cat. No.: B1207780
CAS No.: 63307-62-0
M. Wt: 152.15 g/mol
InChI Key: URQAMACHHWVNRD-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 1-hydroxy-, ammonium salt is a chemical compound with the molecular formula C6H8N4O. It is a derivative of benzotriazole and is known for its unique properties and applications in various fields. This compound is often used as a reagent in organic synthesis due to its ability to stabilize intermediates and facilitate reactions .

Scientific Research Applications

1H-Benzotriazole, 1-hydroxy-, ammonium salt has a wide range of applications in scientific research:

Safety and Hazards

1H-Benzotriazole, 1-hydroxy-, ammonium salt is harmful if absorbed through the skin, causes redness and pain . It is harmful if swallowed and may cause irritation of the digestive tract . It is harmful if inhaled and causes respiratory tract irritation .

Biochemical Analysis

Biochemical Properties

1H-Benzotriazole, 1-hydroxy-, ammonium salt plays a crucial role in biochemical reactions, especially in the formation of amide bonds during peptide synthesis. It interacts with enzymes such as protein kinase C, inhibiting its activity and thereby affecting various cellular processes. The compound also interacts with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. These interactions facilitate the formation of stable complexes, which are essential for the compound’s biochemical activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of tumor cells by interfering with the activity of protein kinase C. This inhibition leads to alterations in cell signaling pathways, resulting in changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, such as protein kinase C, through hydrogen bonding and electrostatic interactions. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound can form stable complexes with nucleic acids, affecting gene expression by modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that the compound’s inhibitory effects on cellular function can persist for several days, although the extent of inhibition may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the activity of target enzymes. At higher doses, the compound can cause adverse effects, including toxicity to liver and kidney tissues. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, beyond which no further increase in inhibition is observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation. The compound can also affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH, through its inhibitory effects on cellular enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and charge, which affect its ability to diffuse through biological membranes .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to organelles such as the mitochondria and the nucleus, where it interacts with enzymes and nucleic acids. Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within cells .

Preparation Methods

The synthesis of 1H-Benzotriazole, 1-hydroxy-, ammonium salt typically involves the reaction of benzotriazole with hydroxylamine. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of a catalyst to enhance the reaction rate. The industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity .

Chemical Reactions Analysis

1H-Benzotriazole, 1-hydroxy-, ammonium salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield other benzotriazole derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .

Comparison with Similar Compounds

1H-Benzotriazole, 1-hydroxy-, ammonium salt can be compared with other benzotriazole derivatives such as:

Properties

IUPAC Name

azane;1-hydroxybenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQAMACHHWVNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2592-95-2 (Parent)
Record name 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620
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DSSTOX Substance ID

DTXSID20979406
Record name 1H-Benzotriazol-1-ol--ammonia (1/1)
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63307-62-0
Record name 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1)
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Record name 1H-Benzotriazol-1-ol--ammonia (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-1H-benzotriazole, ammonium salt
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